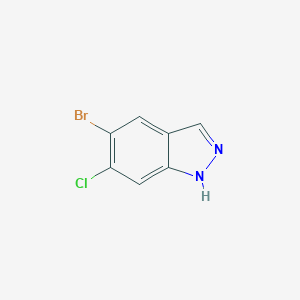

5-Bromo-6-chloro-1H-indazole

Descripción general

Descripción

“5-Bromo-6-chloro-1H-indazole” is a fine chemical raw material that can be used as an intermediate in organic synthesis . It has a CAS Number of 1260382-77-1 and a molecular weight of 231.48 .

Synthesis Analysis

The synthesis of “this compound” can be achieved by nitration of 1-bromo-2-chloro-4-methylbenzene to prepare 1-bromo-2-chloro-4-methylbenzene. This is then reduced to obtain 5-bromo-4-chloro-2-methylbenzenamine, which is finally cyclized to obtain "this compound" .

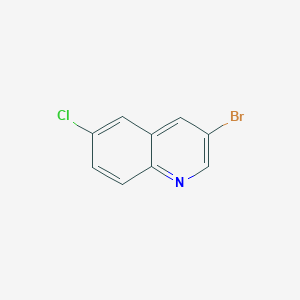

Molecular Structure Analysis

The linear formula of “this compound” is C7H4BrClN2 .

Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “this compound” involves nitration, reduction, and cyclization .

Physical and Chemical Properties Analysis

“this compound” is a solid substance stored in a dry room at normal temperature. Its boiling point is predicted to be 374.7±22.0 °C and its density is predicted to be 1.878±0.06 g/cm3 .

Aplicaciones Científicas De Investigación

1. Chemical Transformations and Derivative Synthesis

5-Bromo-6-chloro-1H-indazole is involved in various chemical transformations. For instance, 5-halogenoindazoles, similar to this compound, can be obtained through transformations of specific benzotriazocinones under certain conditions (Fujimura et al., 1984). Moreover, protected 5-bromoindazoles participate in Buchwald reactions with a range of amines, generating novel derivatives, which highlights the versatility of such compounds in synthetic chemistry (Slade et al., 2009).

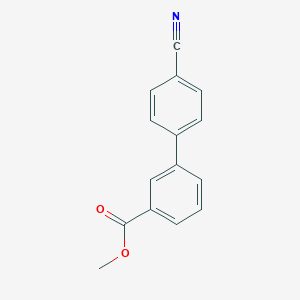

2. Crystallography and Spectroscopic Characterization

In crystallography, derivatives of 5-bromo-1H-indazole have been synthesized and analyzed, providing valuable information on their structural and chemical properties. An example includes the study of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, offering insights into molecular and crystal structures (Anuradha et al., 2014).

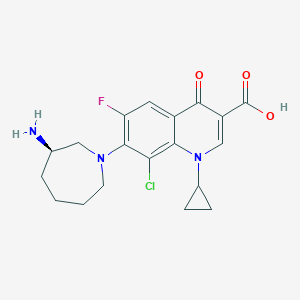

3. Biochemical and Pharmacological Research

This compound and its derivatives find application in biochemical and pharmacological research. For example, indazole derivatives are studied for their potential as bromodomain-containing protein 4 (BRD4) inhibitors, which can have significant implications in cancer treatment (Yoo et al., 2018). Additionally, some indazoles, including 6-bromo-1H-indazole, have been identified as inhibitors of lactoperoxidase, an enzyme with broad antimicrobial properties (Köksal & Alım, 2018).

4. Development of Novel Pharmaceutical Agents

There's ongoing research into the development of novel pharmaceutical agents using this compound derivatives. Examples include the exploration of 5-(2-(trifluoromethyl)phenyl)indazoles as antagonists of the transient receptor potential A1 (TRPA1) ion channel, demonstrating their potential in treating inflammatory pain (Rooney et al., 2014).

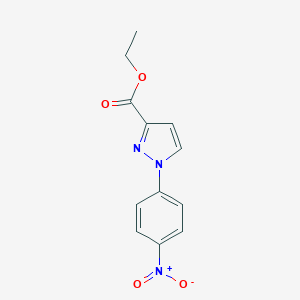

5. Synthetic Methodology and Drug Discovery

Indazoles, including this compound, are pivotal in drug discovery due to their efficiency as isosteres for structures like indoles and benzimidazoles. The development of regioselective synthetic methodologies for N-substituted indazoles exemplifies their importance in this field (Halland et al., 2009).

Safety and Hazards

The safety information for “5-Bromo-6-chloro-1H-indazole” includes a GHS07 pictogram and a warning signal word. The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . Future research may focus on exploring these medicinal applications and developing more efficient synthesis methods.

Mecanismo De Acción

Target of Action

5-Bromo-6-chloro-1H-indazole is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects

Mode of Action

For example, some indazole derivatives have been found to inhibit cell growth, potentially by causing a block in the G0–G1 phase of the cell cycle . It is possible that this compound has a similar mode of action.

Biochemical Pathways

For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), suggesting that they may affect inflammatory pathways .

Result of Action

One study found that a similar compound, 3-amino-n-(4-benzylphenyl)-5-chloro-1h-indazole-1-carboxamide, was able to inhibit cell growth with gi50 values in the 0041–336 μM range, being very effective against colon and melanoma cell lines . It is possible that this compound has similar effects.

Análisis Bioquímico

Biochemical Properties

Indazole derivatives, to which this compound belongs, have been found to exhibit a wide variety of biological properties .

Cellular Effects

Some indazole derivatives have been found to inhibit cell growth in various neoplastic cell lines .

Molecular Mechanism

Indazole derivatives have been found to exhibit a wide variety of biological properties, suggesting that they may interact with various biomolecules .

Propiedades

IUPAC Name |

5-bromo-6-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHLEEKDDBGPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00537346 | |

| Record name | 5-Bromo-6-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260382-77-1 | |

| Record name | 5-Bromo-6-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

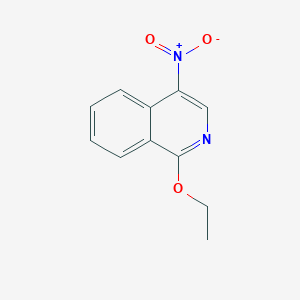

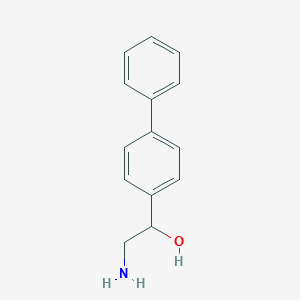

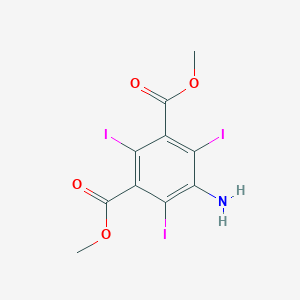

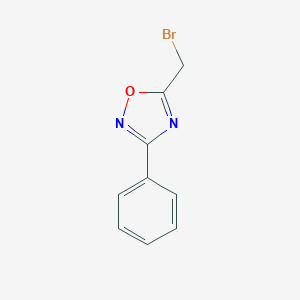

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate](/img/structure/B178864.png)